molecular formula C12H13NO3S B8421859 [2-methyl-1-(phenylsulfonyl)-1H-pyrrol-3-yl]methanol

[2-methyl-1-(phenylsulfonyl)-1H-pyrrol-3-yl]methanol

Cat. No. B8421859
M. Wt: 251.30 g/mol
InChI Key: XMRQCRQUQVMLEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-methyl-1-(phenylsulfonyl)-1H-pyrrol-3-yl]methanol is a useful research compound. Its molecular formula is C12H13NO3S and its molecular weight is 251.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2-methyl-1-(phenylsulfonyl)-1H-pyrrol-3-yl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-methyl-1-(phenylsulfonyl)-1H-pyrrol-3-yl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

[2-methyl-1-(phenylsulfonyl)-1H-pyrrol-3-yl]methanol

Molecular Formula

C12H13NO3S

Molecular Weight

251.30 g/mol

IUPAC Name

[1-(benzenesulfonyl)-2-methylpyrrol-3-yl]methanol

InChI

InChI=1S/C12H13NO3S/c1-10-11(9-14)7-8-13(10)17(15,16)12-5-3-2-4-6-12/h2-8,14H,9H2,1H3

InChI Key

XMRQCRQUQVMLEG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN1S(=O)(=O)C2=CC=CC=C2)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Using ethyl 2-methyl-1-(phenylsulfonyl)-1H-pyrrole-3-carboxylate (8.05 g) and a 1.5 mol/L solution (55 mL) of diisobutylaluminum hydride in toluene, a procedure as in Reference Example 5 was performed to give the title compound as white crystals (yield 6.61 g, 96%).
Quantity
8.05 g
Type
reactant
Reaction Step One
[Compound]
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solution
Quantity
55 mL
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reactant
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solvent
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Yield
96%

Synthesis routes and methods II

Procedure details

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CC(C)C[Al+]CC(C)C
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Synthesis routes and methods III

Procedure details

By a similar operation as in Reference Example 13 and using ethyl 2-methyl-1-(phenylsulfonyl)-1H-pyrrole-3-carboxylate (8.05 g) and 1.5 mol/L diisobutylaluminum hydride toluene solution (55 mL), the title compound was obtained as white crystals (yield 6.61 g, 96%).
Quantity
8.05 g
Type
reactant
Reaction Step One
Name
diisobutylaluminum hydride toluene
Quantity
55 mL
Type
reactant
Reaction Step Two

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